Anthraquinone, 1-(o-fluorophenyl)-
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Overview
Description
Anthraquinone, 1-(o-fluorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as medicine, dye production, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthraquinone, 1-(o-fluorophenyl)- typically involves the introduction of a fluorophenyl group into the anthraquinone structure. This can be achieved through various synthetic routes, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on the anthraquinone ring with a fluorophenyl group under basic conditions.
Friedel-Crafts Acylation: This method involves the acylation of anthraquinone with a fluorophenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of Anthraquinone, 1-(o-fluorophenyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Anthraquinone, 1-(o-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The fluorophenyl group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides and organometallic compounds are used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinone derivatives with enhanced electron-accepting properties.
Reduction Products: Hydroquinone derivatives with increased electron-donating properties.
Substitution Products: Compounds with additional functional groups, enhancing their chemical versatility.
Scientific Research Applications
Anthraquinone, 1-(o-fluorophenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Anthraquinone, 1-(o-fluorophenyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Anthraquinone, 1-(o-fluorophenyl)- can be compared with other anthraquinone derivatives to highlight its uniqueness:
Properties
CAS No. |
20760-62-7 |
---|---|
Molecular Formula |
C20H11FO2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11FO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H |
InChI Key |
AABZSRJXKLCYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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